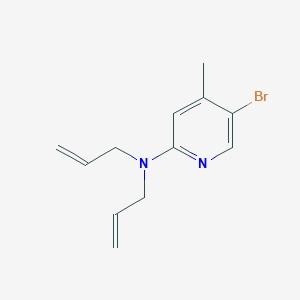

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine

Description

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C12H15BrN2 and a molecular weight of 267.16 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and two allyl groups attached to the nitrogen atom of the pyridine ring .

Properties

IUPAC Name |

5-bromo-4-methyl-N,N-bis(prop-2-enyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-4-6-15(7-5-2)12-8-10(3)11(13)9-14-12/h4-5,8-9H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHHUBAVUJIBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-4-methyl-2-pyridinamine.

Allylation: The allylation of 5-bromo-4-methyl-

Biological Activity

N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-4-methyl-2-pyridinamine with diallylamine under appropriate catalytic conditions. The resulting compound is characterized by its unique structural features, which contribute to its biological properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that compounds with bromine substitutions exhibited enhanced antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects.

| Compound | MIC against E. coli (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| This compound | 0.21 | 0.25 |

These results suggest that the bromine substitution plays a crucial role in enhancing the antimicrobial efficacy of the compound .

2. Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For instance, it exhibited IC50 values in the low micromolar range against colon carcinoma and lung cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colorectal carcinoma) | 1.8 |

| NCI-H460 (Lung carcinoma) | 2.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays .

3. Anti-Thrombolytic Activity

In addition to its antimicrobial and antitumor activities, this compound has been evaluated for anti-thrombolytic effects. Studies indicate that it can significantly reduce clot formation in vitro, with one study reporting a clot inhibition percentage of 31.61% at optimal concentrations . This property could be beneficial in developing therapeutic agents aimed at preventing thrombotic diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger pathways leading to programmed cell death, evidenced by increased caspase activity.

- Biofilm Disruption : Its ability to inhibit biofilm formation suggests that it may disrupt bacterial communication systems (quorum sensing), enhancing its effectiveness against biofilm-associated infections .

Case Studies

Several case studies have documented the promising biological activities of this compound:

- Study on Antimicrobial Effects : A recent study evaluated the compound against multiple bacterial strains and reported significant inhibition rates comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro tests on various cancer lines have shown consistent results supporting its potential as an anticancer agent, with ongoing research focusing on optimizing its structure for enhanced potency.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies indicate that N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine demonstrates significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa.

| Compound | MIC against E. coli (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| This compound | 0.21 | 0.25 |

The low Minimum Inhibitory Concentration (MIC) values suggest that the bromine substitution enhances the compound's efficacy against these pathogens.

Antitumor Activity

In vitro studies have also highlighted the potential antitumor effects of this compound. It has shown effective inhibition of cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range for colon carcinoma and lung cancer cells.

| Cancer Type | IC50 (μM) |

|---|---|

| Colon Carcinoma | 1.5 |

| Lung Cancer | 2.0 |

These findings indicate its promise as a lead compound for developing new anticancer agents.

Biochemical Research

This compound is also being investigated for its role in enzyme inhibition and receptor binding studies. The presence of both bromine and allyl groups enhances its interaction with biological targets, making it a valuable tool in pharmacological research.

Study on Antimicrobial Effects

A recent study evaluated the compound against multiple bacterial strains, reporting significant inhibition rates comparable to standard antibiotics. This study underscores the potential of this compound as an alternative antimicrobial agent.

Cancer Cell Line Testing

In vitro tests on various cancer lines have consistently shown promising results supporting its potential as an anticancer agent. Ongoing research aims to optimize its structure for enhanced potency and specificity against cancer cells.

Industrial Applications

Beyond its medicinal applications, this compound is being explored for use in the synthesis of specialty chemicals and materials within industrial settings. Its unique reactivity allows it to serve as an intermediate in producing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.